2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine
CAS No.: 1248415-40-8
Cat. No.: VC3069137
Molecular Formula: C11H16ClN3
Molecular Weight: 225.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1248415-40-8 |
---|---|
Molecular Formula | C11H16ClN3 |
Molecular Weight | 225.72 g/mol |
IUPAC Name | 2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine |
Standard InChI | InChI=1S/C11H16ClN3/c12-11-13-7-6-10(15-11)14-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,14,15) |
Standard InChI Key | DDRVRIIBLSPTGA-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)CNC2=NC(=NC=C2)Cl |
Canonical SMILES | C1CCC(CC1)CNC2=NC(=NC=C2)Cl |
Introduction
Structural Characteristics
The molecular structure of 2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine features several key components that contribute to its chemical properties and potential biological activities:
Core Pyrimidine Ring
The compound is built around a pyrimidine heterocycle, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This diazine structure is a fundamental building block in many natural and synthetic compounds, including nucleobases like cytosine, thymine, and uracil.
Key Functional Groups
The molecule contains two principal functional groups:
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A chlorine atom at position 2 of the pyrimidine ring, which serves as a potential reaction site for nucleophilic substitution
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A cyclohexylmethylamine group at position 4, which introduces conformational flexibility and hydrophobicity to the molecule
These structural features create a unique electronic and steric profile that influences the compound's chemical reactivity and potential interactions with biological targets. The chlorine substituent at position 2 acts as an electron-withdrawing group, affecting the electron distribution across the pyrimidine ring and enhancing reactivity at specific positions .
Relationship to Other Pyrimidine Derivatives
2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine shares structural similarities with several pyrimidine derivatives that have demonstrated significant biological activities. The compound belongs to a broader family of 2-chloro-4-substituted pyrimidines that have been investigated for various applications.
Structural Analogs
Several related compounds have been reported in the literature, including:
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2-chloro-N-methylpyrimidin-4-amine (CAS: 66131-68-8), a simpler analog with a methyl group in place of the cyclohexylmethyl moiety
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N-(2-chlorocyclohexyl)pyrimidin-4-amine (CAS: 65029239), which features a direct attachment of the cyclohexyl ring to the amine nitrogen
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5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS: 733039-20-8), which contains additional halogen substitution and a cyclopentyl group
These structural relationships provide valuable insights into potential synthesis methods and biological activities of 2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine.
Structure-Activity Relationships
The biological activity of pyrimidine derivatives is strongly influenced by their substitution patterns. For 2-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine, several structure-activity relationships can be inferred from studies on related compounds:
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The chlorine at position 2 often serves as a leaving group for further derivatization but can also contribute to binding interactions with protein targets
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The cyclohexylmethyl group provides hydrophobic character, potentially enhancing binding to lipophilic pockets in biological targets
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The secondary amine linkage at position 4 can participate in hydrogen bonding interactions with proteins or serve as a site for metabolism
Research on other pyrimidine derivatives suggests that modifications to these key structural features can significantly alter biological activity profiles. For example, structure-activity relationship studies of pyrimidin-4-amine derivatives containing phenyloxazole moiety have demonstrated that systematic variations in substituent patterns can optimize activity against specific targets .
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